molecular formula C10H7ClN4O3 B463547 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(3-chlorophenyl)hydrazone]

2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(3-chlorophenyl)hydrazone]

Cat. No.: B463547
M. Wt: 266.64g/mol
InChI Key: POWUYCIMEPYSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(3-chlorophenyl)hydrazone] is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a hydrazinylidene group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(3-chlorophenyl)hydrazone] typically involves the condensation of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with barbituric acid under reflux conditions to yield the target compound. The reaction is usually carried out in an ethanol or methanol solvent, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(3-chlorophenyl)hydrazone] undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

    Oxidation and Reduction: The hydrazinylidene group can participate in redox reactions, leading to the formation of different oxidation states.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and fused heterocyclic systems.

Scientific Research Applications

2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(3-chlorophenyl)hydrazone] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(3-chlorophenyl)hydrazone] involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazinylidene group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound’s ability to participate in redox reactions allows it to modulate cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with a different substitution pattern on the phenyl ring.

    5-(phenylhydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the chlorine substituent on the phenyl ring.

Uniqueness

The presence of the 3-chlorophenyl group in 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(3-chlorophenyl)hydrazone] imparts unique electronic and steric properties, enhancing its reactivity and binding affinity to biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

Molecular Formula

C10H7ClN4O3

Molecular Weight

266.64g/mol

IUPAC Name

5-[(3-chlorophenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H7ClN4O3/c11-5-2-1-3-6(4-5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18)

InChI Key

POWUYCIMEPYSKP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)N=NC2=C(NC(=O)NC2=O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=NC2=C(NC(=O)NC2=O)O

Origin of Product

United States

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